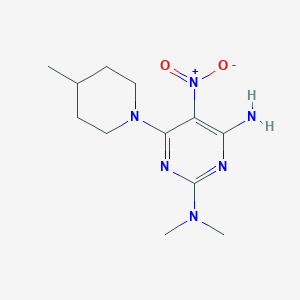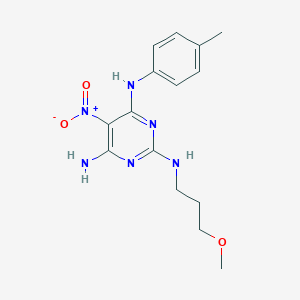
N~2~,N~2~-dimethyl-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N2,N2-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE” is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N2,N2-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.
Nitration: Introduction of the nitro group at the 5-position of the pyrimidine ring using nitrating agents like nitric acid.
Substitution: Introduction of the piperidine moiety at the 6-position through nucleophilic substitution reactions.
Dimethylation: Methylation of the amino groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of “N2,N2-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors and modulating their activity.
DNA/RNA: Intercalation into DNA/RNA, affecting transcription and translation processes.
相似化合物的比较
Similar Compounds
- 6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE
- N2,N2-DIMETHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
- 6-(4-METHYLPIPERIDIN-1-YL)-2,4-DIAMINOPYRIMIDINE
Uniqueness
“N2,N2-DIMETHYL-6-(4-METHYLPIPERIDIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE” is unique due to the presence of both the dimethylamino and piperidine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
属性
分子式 |
C12H20N6O2 |
|---|---|
分子量 |
280.33 g/mol |
IUPAC 名称 |
2-N,2-N-dimethyl-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H20N6O2/c1-8-4-6-17(7-5-8)11-9(18(19)20)10(13)14-12(15-11)16(2)3/h8H,4-7H2,1-3H3,(H2,13,14,15) |
InChI 键 |
HFRSTTHCYKVNNB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B14971550.png)
![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-2,4-difluorobenzamide](/img/structure/B14971553.png)
![4-methyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971555.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)propionamide](/img/structure/B14971558.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14971566.png)
![6-chloro-3-[5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B14971568.png)
![5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B14971571.png)
![5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14971573.png)
![1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(2,5-dimethylphenyl)urea](/img/structure/B14971574.png)

![ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14971602.png)
![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14971606.png)
![5-methyl-7-(2-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971610.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide](/img/structure/B14971615.png)
